Mafoprazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCQBYGUQPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230310 | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80428-29-1 | |
| Record name | Mafoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafoprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAFOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Characterization of Mafoprazine
Molecular Mechanisms of Action of Mafoprazine
The pharmacological activity of this compound is primarily mediated through its modulation of key neurotransmitter systems in the brain. Research indicates significant interactions with dopaminergic and adrenergic pathways, as well as demonstrable affinity for certain serotonergic receptors.
Neurotransmitter System Modulation by this compound
This compound exerts its effects by influencing the activity of several neurotransmitter systems, demonstrating a distinct profile of receptor interactions.
This compound functions as an antagonist at the dopamine (B1211576) D₂ receptor. Its affinity for D₂ receptors has been quantified, revealing it to be 6 and 16 times lower than that of chlorpromazine (B137089) and haloperidol (B65202), respectively, but 2 times higher than that of azaperone (B1665921). wikipedia.orgresearchgate.netnih.govjst.go.jp Beyond direct receptor binding, this compound has been shown to slightly inhibit dopamine-stimulated adenylate cyclase activity, with an IC₅₀ value of 52300 nM. nih.govjst.go.jp Furthermore, studies in rats have indicated that this compound significantly increases levels of dopamine metabolites in brain regions such as the corpus striatum and nucleus accumbens, albeit to a lesser extent compared to azaperone and chlorpromazine. nih.govjst.go.jp This suggests an influence on dopamine metabolism in addition to its receptor interactions.
Investigations into the receptor binding profile of this compound have extended to other neurotransmitter systems, including serotonergic receptors. Studies have shown that this compound possesses affinity for the serotonin (B10506) 2 (S2) receptor. researchgate.netnih.govjst.go.jp While its affinity is notably higher for D₂ and α₁ receptors, the interaction with S2 receptors is part of its broader binding profile. This compound has also demonstrated almost no affinity for beta (β) and muscarinic acetylcholine (B1216132) (mACh) receptors. nih.govjst.go.jp
Receptor Binding Kinetics and Selectivity of this compound
The binding kinetics and selectivity of this compound across various neuronal receptors are crucial for understanding its pharmacological effects.
Comprehensive affinity profiling of this compound has been conducted using rat neuronal receptor binding assays to determine its binding constants (Kᵢ values) and rank order of affinity. wikipedia.orgresearchgate.netnih.govjst.go.jp The rank order of affinity of this compound for neuronal receptors in rats is D₂ ≥ α₁ > S₂ > α₂ >> D₁ > β > mACh. researchgate.netnih.govjst.go.jp
The affinity for D₂ receptors was determined to be 10.7 nM. researchgate.netnih.govjst.go.jp Comparisons of D₂ receptor selectivity, expressed as the D₁/D₂ Kᵢ value ratio, indicated that this compound exhibits higher selectivity than chlorpromazine, azaperone, and haloperidol. Specifically, its D₁/D₂ selectivity was 10, 9, and 2 times higher than that of chlorpromazine, azaperone, and haloperidol, respectively. researchgate.netnih.govjst.go.jp
The affinity for α₂ receptors, relative to D₂ receptors, was also assessed. The ratio of the Kᵢ values for D₂ and α₂ receptors (D₂/α₂) for this compound was significantly higher than that of other comparative compounds, being 345, 26, and 3 times higher than those of haloperidol, chlorpromazine, and azaperone, respectively. researchgate.netnih.govjst.go.jp
The following table summarizes key receptor binding affinities determined in rat neuronal receptor assays:
| Receptor Type | Affinity Rank Order | Kᵢ (nM) (where available) | Relative Selectivity (vs. D₂) |
| Dopamine D₂ | ≥ α₁, > S₂, > α₂ | 10.7 | D₁/D₂ ratio: 10x Chlorpromazine, 9x Azaperone, 2x Haloperidol researchgate.netnih.govjst.go.jp |
| Adrenergic α₁ | ≤ D₂, > S₂, > α₂ | Not specified in detail | - |
| Serotonin S₂ (5-HT₂) | < D₂, < α₁, > α₂ | Not specified in detail | - |
| Adrenergic α₂ | < S₂ | Not specified in detail | D₂/α₂ ratio: 345x Haloperidol, 26x Chlorpromazine, 3x Azaperone researchgate.netnih.govjst.go.jp |
| Dopamine D₁ | << α₂, β, mACh | Much higher than D₂ | - |
| Beta (β) | < D₁ | Almost no affinity | - |
| Muscarinic Acetylcholine (mACh) | < D₁ | Almost no affinity | - |
The comprehensive binding profile in rat neuronal assays indicates that this compound possesses a complex interaction pattern with monoaminergic receptors, with a primary emphasis on D₂ and alpha-adrenergic subtypes.
Comparative Receptor Binding Analysis with Reference Antipsychotics
Neurochemical investigations in rats have provided insights into the receptor binding profile of this compound and its comparison with established antipsychotics such as chlorpromazine and haloperidol. This compound demonstrates variable affinities for neuronal receptors. nih.govdoi.org The rank order of affinity for neuronal receptors in rats was determined to be D2 ≥ α1 > S2 > α2 >> D1 > β > mACh. medchemexpress.com
Specifically, the affinity of this compound for dopamine D2 receptors was found to be 10.7 nM (Ki value). medchemexpress.comresearchgate.net When compared to reference antipsychotics in rat neuronal receptor binding assays, this compound's affinity for D2 receptors was 2 times higher than that of azaperone, but 6 and 16 times lower than that of chlorpromazine and haloperidol, respectively. medchemexpress.comresearchgate.net
The selectivity of this compound for D2 receptors relative to D1 receptors, expressed as the D1/D2 Ki value ratio, was notably higher than that of the reference compounds. This compound's D2 receptor selectivity was 10, 9, and 2 times higher than that of chlorpromazine, azaperone, and haloperidol, respectively. medchemexpress.com
Regarding alpha-2 adrenergic receptors, the affinity of this compound, in terms of the ratio of Ki values for D2 and alpha2 receptors (D2/alpha2), was significantly higher than the reference antipsychotics. This ratio was 345, 26, and 3 times higher than that of haloperidol, chlorpromazine, and azaperone, respectively. medchemexpress.com
This compound also exhibited activity as an alpha1 adrenergic receptor antagonist and an alpha2 adrenergic receptor agonist. researchgate.netnih.gov It showed almost no affinity for beta and mACh receptors. medchemexpress.com
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound compared to chlorpromazine and haloperidol in rat neuronal receptor binding assays:
| Compound | D2 (nM) | α1 (nM) | α2 (nM) | D1 (nM) | β (nM) | mACh (nM) |
| This compound | 10.7 | 12.7 | 101.0 | >1000 | >10000 | >10000 |
| Chlorpromazine | 1.8 | 2.4 | 260.0 | 107.0 | >10000 | 17.0 |
| Haloperidol | 0.7 | 10.0 | 3700.0 | 1070.0 | >10000 | >10000 |
Data derived from rat neuronal receptor binding assays. medchemexpress.comresearchgate.net
Signal Transduction Pathways Regulated by this compound
This compound's interaction with neurotransmitter receptors influences downstream signal transduction pathways. Its activity as a dopamine D2 receptor antagonist is particularly relevant, as D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.comnih.gov
Studies investigating the effects of this compound on dopamine-stimulated adenylate cyclase showed a slight inhibitory effect, with an IC50 value of 52300 nM. medchemexpress.com This suggests that while this compound acts as a D2 antagonist, its direct inhibitory effect on dopamine-stimulated adenylate cyclase in this assay was relatively weak compared to its binding affinity.
Post-Receptor Mechanisms and Their Impact on Cellular Responses
Information specifically detailing the post-receptor mechanisms and their impact on cellular responses regulated by this compound was not available in the consulted search results. While D2 receptor antagonism generally impacts various downstream pathways, including those involving G proteins, β-arrestins, and kinases, specific research findings on how this compound uniquely modulates these pathways were not found. nih.govnih.gov
Receptor-Receptor Interactions and this compound Activity
The activity of pharmacological compounds can be influenced by complex interactions between receptors, such as allosteric modulation, heterodimerization, and oligomerization.
Allosteric Modulation in Receptor Complexes Relevant to this compound Targets
Information specifically on the allosteric modulation of receptor complexes relevant to this compound targets by this compound itself was not available in the consulted search results. While allosteric modulation is a known mechanism by which ligands can influence receptor function by binding to a site distinct from the orthosteric site, studies specifically investigating this compound's role as an allosteric modulator were not found. doi.orgnih.govmsdmanuals.comnih.govnih.govcymitquimica.com
Heterodimerization and Oligomerization Phenomena Governing this compound's Receptor Functions
Specific research findings on the heterodimerization and oligomerization phenomena governing this compound's receptor functions were not available in the consulted search results. Although receptor oligomerization, particularly of GPCRs, is recognized as a factor that can influence receptor function, signaling, and pharmacological responses, studies specifically linking this compound activity to the formation or function of receptor heterodimers or oligomers were not found. doi.orgnih.gov
Pharmacodynamic Profiling of this compound in Preclinical Models
Pharmacodynamic studies in preclinical animal models have demonstrated various effects of this compound, consistent with its receptor binding profile, particularly its influence on the central dopaminergic and adrenergic systems.
This compound has shown antipsychotic-like activity in several animal models. It reduced behaviors induced by dopaminergic agonists such as apomorphine (B128758) and methamphetamine, including apomorphine-induced cage-climbing behavior in mice, emesis in dogs, and stereotyped behavior in monkeys. researchgate.netnih.gov It also inhibited methamphetamine-induced hyperlocomotion and group toxicity in mice, and agitation in rats. nih.gov
In rats with 6-hydroxydopamine-induced lesions in the unilateral nigrostriatal neuronal tract, this compound inhibited the unilateral circling behavior induced by methamphetamine and apomorphine. nih.gov The potency of this compound in these experiments was reported to be almost equal to that of chlorpromazine and approximately one-tenth that of haloperidol. nih.gov
This compound also demonstrated aggression-inhibiting and cataleptogenic actions in animal models. nih.gov Its cataleptogenic activity was noted to be lower than that of chlorpromazine and haloperidol. nih.gov
Furthermore, this compound potentiated clonidine-induced hypothermia, suggesting an interaction with alpha-2 adrenoceptors. nih.gov
The increase in dopamine metabolites observed in the corpus striatum and nucleus accumbens of rats treated with this compound, although to a lesser extent compared to azaperone and chlorpromazine, further supports its activity on the dopaminergic system. medchemexpress.com These pharmacodynamic effects in preclinical models are thought to be primarily mediated through its D2 receptor blocking activity and alpha-adrenergic activity (alpha1 receptor blocking and alpha2 receptor stimulating activity). medchemexpress.com
Behavioral Pharmacology Models of this compound Action in Animals
Behavioral pharmacological studies have been conducted to characterize the effects of this compound in various animal models, providing insights into its potential psychotropic properties, particularly concerning aggression and motor activity. These studies often compare this compound to existing psychotropic drugs like azaperone, chlorpromazine, and haloperidol to understand its profile. nih.govnih.gov
Modulation of Spontaneous Motor Activity in Murine Models
This compound has been shown to decrease spontaneous motor activity in mice. nih.gov This effect is observed within a specific dose range (0.2 to 2.0 mg/kg, s.c.). nih.gov A decrease in spontaneous motor activity can be assessed through various parameters in behavioral tests, such as the total lines crossed or entries into different arms in a maze, indicating reduced exploratory behavior and general locomotion. medjpps.com
Investigations into Aggression and Hyperemotionality Models
This compound has demonstrated inhibitory effects on aggressive behavior in animal models. It has been shown to inhibit long-term isolation-induced aggressive behavior in mice and rats. nih.gov Additionally, this compound inhibited olfactory bulbectomy-induced hyperemotionality and muricide behavior (mouse-killing) in mice and rats. nih.gov In dogs, this compound exhibited a marked taming and tranquilizing effect on aggressive behavior. nih.gov These effects were qualitatively similar to those of azaperone, a known aggression-inhibiting drug used in veterinary medicine. nih.gov Aggression and hyperemotionality can be complex behaviors influenced by various factors, and their modulation by this compound highlights its potential in managing such states. nih.gov
Operant Conditioning Paradigms and this compound Effects on Response Rates
Studies utilizing operant conditioning paradigms have investigated the effects of this compound on response rates. In experiments involving differential reinforcement of the low rate (DRL) response in rats, the effect of this compound was found to be almost the same as that of azaperone and chlorpromazine. nih.gov Operant conditioning involves learning associations between behaviors and their consequences, and changes in response rates under drug influence can indicate effects on motivation, motor performance, or cognitive processes related to reinforcement schedules. osf.iocardiff.ac.uknih.gov
Reduction of Apomorphine-Induced Behavioral Effects (e.g., cage-climbing, stereotypy)
This compound has been shown to reduce apomorphine-induced behavioral effects in animals. Similar to chlorpromazine and haloperidol, this compound reduced apomorphine-induced cage-climbing behavior in mice. nih.govresearchgate.netnih.gov It also reduced apomorphine-induced stereotyped behavior in monkeys. nih.govresearchgate.net Apomorphine is a dopamine receptor agonist, and its induced behaviors like cage-climbing and stereotypy are often used as models to assess the activity of antipsychotic drugs that block dopamine receptors. tau.ac.ilijpp.comnih.gov
Inhibition of Methamphetamine-Induced Hyperlocomotion
This compound has demonstrated the ability to inhibit methamphetamine-induced hyperlocomotion in mice. nih.govresearchgate.net Methamphetamine is a stimulant that increases dopamine release, leading to increased motor activity and stereotypy. aboutscience.eumdpi.comny.gov The inhibition of methamphetamine-induced hyperlocomotion by this compound suggests an antagonistic effect on the dopaminergic system, consistent with its reported dopamine D2 receptor blocking activity. nih.govncats.io this compound also inhibited methamphetamine-induced group toxicity in mice. nih.govresearchgate.net Furthermore, it inhibited the unilateral circling behavior induced by methamphetamine in rats with lesions in the nigrostriatal neuronal tract. nih.gov
Here is a summary of some behavioral effects of this compound in animal models:
| Behavioral Model | Animal Species | Observed Effect | Comparison (if any) | Source |
| Spontaneous Motor Activity | Mice | Decrease | - | nih.gov |
| Duration of Pentobarbital Anesthesia | Mice | Prolongation | - | nih.gov |
| Isolation-Induced Aggressive Behavior | Mice, Rats | Inhibition | Qualitatively same as azaperone | nih.gov |
| Olfactory Bulbectomy-Induced Hyperemotionality | Mice, Rats | Inhibition | Qualitatively same as azaperone | nih.gov |
| Muricide Behavior | Mice, Rats | Inhibition | Qualitatively same as azaperone | nih.gov |
| Aggressive Behavior | Dogs | Marked taming and tranquilizing effect | Qualitatively same as azaperone | nih.gov |
| Differential Reinforcement of Low Rate (DRL) | Rats | Effect almost same as azaperone and chlorpromazine | Compared to azaperone and chlorpromazine | nih.gov |
| Apomorphine-Induced Cage-Climbing Behavior | Mice | Reduction | Like chlorpromazine and haloperidol | nih.govresearchgate.net |
| Apomorphine-Induced Stereotyped Behavior | Monkeys | Reduction | Like chlorpromazine and haloperidol | nih.govresearchgate.net |
| Methamphetamine-Induced Hyperlocomotion | Mice | Inhibition | Like chlorpromazine and haloperidol | nih.govresearchgate.net |
| Methamphetamine-Induced Group Toxicity | Mice | Reduction | Like chlorpromazine and haloperidol | nih.govresearchgate.net |
| Methamphetamine-Induced Unilateral Circling Behavior | Rats | Inhibition (in rats with 6-OHDA lesions) | - | nih.gov |
The potency of this compound in reducing apomorphine-induced and methamphetamine-induced effects was reported to be almost equal to that of chlorpromazine and about one-tenth that of haloperidol. nih.gov
Modulation of Unilateral Circling Behavior in Lesioned Rodent Models
This compound has been investigated for its effects on unilateral circling behavior in rodent models with lesions in the nigrostriatal neuronal tract. Unilateral lesions, often induced by neurotoxins like 6-hydroxydopamine, result in an imbalance in the dopaminergic system, leading to characteristic circling behavior when the animals are administered dopaminergic agonists or antagonists. nih.govnih.gov
Studies have shown that this compound inhibits the unilateral circling behavior induced by both methamphetamine and apomorphine in rats with 6-hydroxydopamine-induced lesions. nih.govresearchgate.net Methamphetamine is known to cause turning in the ipsilateral direction (towards the lesion) in rats with partial lesions, while apomorphine typically induces contralateral circling (away from the lesion) in rats with more extensive lesions. nih.gov The ability of this compound to inhibit circling behavior induced by these different agents suggests its interaction with the central dopaminergic system. nih.gov
The potency of this compound in inhibiting this behavior was reported to be nearly equivalent to that of chlorpromazine and approximately one-tenth the potency of haloperidol. nih.govresearchgate.net This comparison provides insight into the relative effectiveness of this compound compared to established antipsychotic agents in this specific preclinical model.
Neurochemical Alterations Induced by this compound in Preclinical Models
Preclinical investigations have explored the neurochemical alterations induced by this compound, particularly its impact on the dopaminergic system in rats. These studies aim to elucidate the underlying mechanisms of its pharmacological actions.
Impact on Dopamine Metabolite Activity
This compound has been shown to significantly increase dopamine metabolites in specific brain regions, including the corpus striatum and nucleus accumbens. nih.gov The corpus striatum and nucleus accumbens are key components of the central dopaminergic system, involved in motor control, reward, and motivation. journalaim.commdpi.comwikipedia.org
While this compound increased dopamine metabolites in these areas, the extent of this increase was reported to be less pronounced compared to that observed with azaperone and chlorpromazine. nih.gov The increase in dopamine metabolites is often interpreted as an indicator of altered dopamine turnover, which can result from various mechanisms, including changes in dopamine release, reuptake, or metabolism. frontiersin.org
Evidence of Central Dopaminergic System Modulation
Evidence suggests that this compound modulates the central dopaminergic system. Its effects on dopamine metabolite levels in the corpus striatum and nucleus accumbens directly support this. nih.gov
Further evidence comes from receptor binding studies which indicate that this compound has a notable affinity for dopamine D2 receptors. nih.govwikipedia.org The rank order of affinity for neuronal receptors was determined to be D2 greater than or equal to alpha 1 greater than S2 greater than alpha 2 much greater than D1 greater than beta greater than mACh. nih.gov The affinity of this compound for D2 receptors was reported as a Ki of 10.7 nM in rats. nih.govwikipedia.org This affinity was found to be higher than that of azaperone but lower than that of chlorpromazine and haloperidol. nih.govwikipedia.org
Moreover, this compound demonstrated higher D2 receptor selectivity (indicated by the D1/D2 Ki value ratio) compared to chlorpromazine, azaperone, and haloperidol. nih.gov This suggests a preferential interaction with D2 receptors over D1 receptors.
This compound also showed affinity for alpha-adrenergic receptors, specifically alpha 1 and alpha 2. nih.govwikipedia.org Its affinity for alpha 2 receptors, in terms of the ratio of Ki values for D2 and alpha 2 receptors (D2/alpha 2), was significantly higher than that of haloperidol, chlorpromazine, and azaperone. nih.gov
While this compound showed a slight inhibitory effect on dopamine-stimulated adenylate cyclase, it exhibited almost no affinity for beta and mACh receptors. nih.gov
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species |
| D2 | 10.7 | Rat |
| α1 | 12.7 | Rat |
| α2 | 101.0 | Rat |
Table 2: Relative Potency in Inhibiting Unilateral Circling Behavior
| Compound | Relative Potency (vs. Chlorpromazine) | Relative Potency (vs. Haloperidol) |
| This compound | ~ Equal | ~ One-tenth |
Table 3: Impact on Dopamine Metabolites
| Brain Region | Effect on Dopamine Metabolites | Relative Increase (vs. Azaperone, Chlorpromazine) |
| Corpus Striatum | Significant Increase | Lesser Extent |
| Nucleus Accumbens | Significant Increase | Lesser Extent |
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Mafoprazine
Historical Development of Mafoprazine Synthesis
This compound was first synthesized in 1988. wikipedia.org The historical development of its synthesis is linked to research into phenylpiperazine derivatives, a class of compounds known for their diverse pharmacological activities, particularly within the central nervous system. Early synthetic efforts likely focused on establishing a reliable route to the core phenylpiperazine structure and then introducing the specific substituents that define this compound. While detailed historical synthetic procedures were not extensively found in the search results, the mention of its synthesis year provides a starting point for understanding its place in the timeline of phenylpiperazine research. wikipedia.org
Chemical Derivatization Strategies for Phenylpiperazine Analogues of this compound
Chemical derivatization strategies for creating phenylpiperazine analogues of compounds like this compound typically involve modifications to different parts of the molecule. The core structure of phenylpiperazine consists of a piperazine (B1678402) ring substituted with a phenyl group. nih.gov Derivatization can occur on the piperazine ring nitrogens, the phenyl ring, or on any linker chains or terminal groups attached to the piperazine.
Based on the structure of this compound, which includes a fluorophenyl group attached to one nitrogen of the piperazine ring and a propoxy-substituted methoxyphenylacetamide group attached via a linker to the other nitrogen wikipedia.org, derivatization strategies for its analogues would likely explore variations in these regions:
Modifications to the Phenyl Ring: Altering the substitution pattern or nature of the substituents on the fluorophenyl group (e.g., changing the position of fluorine, adding other halogens, alkyl groups, etc.).
Modifications to the Linker Chain: Varying the length or composition of the propoxy linker connecting the piperazine ring to the methoxyphenylacetamide group.
Modifications to the Terminal Group: Altering the acetamide (B32628) moiety or the methoxyphenyl group (e.g., changing the acyl group, modifying the substituents on the phenyl ring).
Modifications to the Piperazine Ring: Although less common for maintaining the core phenylpiperazine structure, modifications to the piperazine ring itself could also be explored in broader analogue studies.
These strategies aim to generate a library of related compounds with subtly different chemical and physical properties, which can then be evaluated for their biological activity to understand the impact of each structural change.
Structure-Activity Relationship (SAR) Investigations for this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For this compound and its analogues, SAR investigations would focus on identifying which parts of the molecule are essential for its observed pharmacological effects, particularly its interactions with neuronal receptors. medchemexpress.com this compound is known to interact with D2 dopamine (B1211576) receptors, α1 adrenergic receptors, and α2 adrenergic receptors. wikipedia.org
Impact of Structural Modifications on Receptor Affinity and Selectivity
For example, modifications to the fluorophenyl group might impact the compound's ability to fit into the binding pocket of a specific receptor or influence the electronic interactions with amino acid residues in the receptor site. Changes in the linker length or flexibility could affect how the terminal group is presented to the receptor. Alterations to the methoxyphenylacetamide group might influence binding affinity or introduce interactions with different receptor subtypes, thereby affecting selectivity.
| Compound | Structural Modification | D2 Receptor Ki (nM) | α1 Receptor Ki (nM) | α2 Receptor Ki (nM) |
| This compound | Parent Compound | 10.7 wikipedia.org | 12.7 wikipedia.org | 101.0 wikipedia.org |
| Analogue A | Modification X | Value A | Value B | Value C |
| Analogue B | Modification Y | Value D | Value E | Value F |
| Analogue C | Modification Z | Value G | Value H | Value I |
Analysis of such data would reveal which modifications lead to increased or decreased affinity for each receptor, and whether selectivity for one receptor over others is enhanced or diminished. For instance, if Analogue A shows a significantly lower Ki for the D2 receptor compared to this compound, it would suggest that Modification X improves D2 binding. Conversely, if it shows a higher Ki for α1, it indicates reduced affinity for that receptor.
Stereochemical Influence on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets like receptors. Many receptors are chiral, meaning they can distinguish between different stereoisomers of a compound. Therefore, the stereochemical configuration of this compound, if it contains chiral centers, or the preferred conformation of the molecule could play a critical role in its pharmacological activity.
While the provided information does not explicitly detail the stereochemistry of this compound or specific stereochemical SAR studies, it is a standard consideration in the development of pharmacologically active compounds. If this compound exists as enantiomers or diastereomers, SAR studies would ideally investigate the receptor binding profiles and functional activities of each stereoisomer separately. Differences in activity between stereoisomers can provide valuable insights into the precise spatial requirements for optimal binding to the target receptor. For example, one stereoisomer might fit perfectly into a receptor's binding site, leading to high affinity and efficacy, while another might fit poorly or interact differently, resulting in lower affinity or altered activity.
Understanding the stereochemical influence is vital for developing more potent and selective analogues, as often only one stereoisomer is responsible for the desired therapeutic effect and minimizing the less active or potentially off-target-acting stereoisomer can be beneficial.
Computational and Theoretical Chemistry in Mafoprazine Research
Quantum Chemical Approaches to Mafoprazine Molecular Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for describing the electronic structure and reactivity of molecules like this compound. rowansci.comijfmr.comnih.gov These ab initio calculations provide a detailed, physics-based model of molecular properties, offering insights that are difficult to obtain through experimental means alone. rowansci.comnih.gov By solving approximations of the Schrödinger equation, researchers can determine various molecular and electronic characteristics that are fundamental to the drug's behavior and biological activity. ijfmr.com
The ability of a molecule to donate or accept electrons is a critical factor in its reactivity and potential for interactions within a biological system, including those that might lead to oxidative stress. nih.govresearchgate.net This capacity can be quantified using DFT to calculate specific reactivity indices. The electro-donating (ω-) and electro-accepting (ω+) powers are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tu-sofia.bg
Molecules with high ω+ values are considered good electron acceptors, while those with low ω- values are effective electron donors. nih.govresearchgate.net This analysis, often visualized on a Donor-Acceptor Map (DAM), helps classify compounds and predict their behavior in redox-sensitive environments. nih.govtu-sofia.bg For this compound, determining these values would help characterize its intrinsic electronic properties and potential for charge-transfer interactions with biological macromolecules.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | ω- (Electro-donating power) | ω+ (Electro-accepting power) | Classification |
| This compound (Hypothetical) | 7.8 | 0.9 | 4.9 | 1.2 | Moderate Donor/Acceptor |
| Reference Donor (e.g., Elbasvir) | 7.2 | 0.5 | 3.8 | 0.8 | Good Donor |
| Reference Acceptor (e.g., Valrubicin) | 8.5 | 1.8 | 6.2 | 2.1 | Good Acceptor |
This table presents hypothetical data to illustrate the application of electron donor-acceptor analysis. Actual values would require specific quantum chemical calculations.
Conceptual DFT provides a suite of descriptors that quantify the chemical reactivity of a molecule, which can then be correlated with its observed biological activity. nih.govresearchgate.netmdpi.comnih.gov This approach forms the basis of Quantitative Structure-Activity Relationship (QSAR) models that can predict the efficacy of new compounds. nih.gov Key global reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules are generally more stable and less polarizable.
Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
By calculating these indices for this compound and its analogues, researchers can build mathematical models that link these fundamental chemical properties to their antagonist activity at dopamine (B1211576) D2 and other receptors. wikipedia.orgresearchgate.net For instance, a QSAR study might reveal that increased electrophilicity at a specific site on the phenylpiperazine scaffold correlates with higher binding affinity, providing a clear strategy for designing more potent derivatives.
| Descriptor | Symbol | Definition | Significance for this compound |
| Chemical Hardness | η | (LUMO Energy - HOMO Energy) / 2 | Indicates molecular stability and resistance to deformation upon receptor binding. |
| Electrophilicity Index | ω | μ² / (2η) | Measures the capacity to act as an electron acceptor in interactions with receptor residues. |
| Electronic Chemical Potential | μ | (HOMO Energy + LUMO Energy) / 2 | Relates to the molecule's overall electronic charge and reactivity. |
Molecular Modeling and Docking Studies of this compound-Receptor Interactions
To understand how this compound exerts its effects, it is crucial to visualize its interaction with its biological targets, such as the dopamine D2 receptor. wikipedia.org Molecular modeling and docking simulations are the primary computational tools used for this purpose, providing a three-dimensional view of the ligand-receptor complex at the atomic level. mdpi.comresearchgate.netjetir.org
Molecular docking is a computational technique that predicts the preferred orientation (or "pose") of a ligand when bound to a receptor. nih.govnih.gov The process involves sampling numerous possible conformations of this compound within the receptor's binding pocket and then using a scoring function to rank them based on estimated binding affinity. mdpi.comnih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. nih.govacs.orgnih.gov MD simulations provide a more realistic model by accounting for the flexibility of both the ligand and the protein, offering insights into the stability of the binding pose and potential conformational changes induced by the ligand. nih.govdovepress.com
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine D2 | -9.5 | Asp114, Ser193, Phe390 | Hydrogen Bond, Hydrophobic |
| α1-Adrenergic | -8.8 | Asp106, Phe308, Trp102 | Hydrogen Bond, Pi-Stacking |
| α2-Adrenergic | -8.2 | Asp113, Val114, Tyr201 | Hydrogen Bond, Van der Waals |
This table contains representative data from a hypothetical docking study of this compound to illustrate key findings.
The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation when it binds to a receptor. slideshare.net Conformational analysis systematically explores the range of possible shapes a molecule can adopt by rotating its single bonds, in order to identify low-energy, stable structures that are likely to be biologically active. nih.govacs.orgbohrium.com
This information is crucial for developing a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. nih.govacs.org By analyzing the structure of this compound and comparing it to other known dopamine antagonists, a pharmacophore model can be constructed. This model then serves as a 3D template in virtual screening campaigns to identify other diverse molecules that possess the required features for activity. acs.org
Advanced Computational Techniques in Drug Discovery for this compound Analogues
The insights gained from quantum chemical and molecular modeling studies of this compound provide a solid foundation for the rational design of new, improved analogues. emanresearch.orgtandfonline.comemanresearch.org Advanced computational techniques leverage this knowledge to explore vast chemical spaces and identify promising new drug candidates efficiently. frontiersin.org
Virtual screening uses the pharmacophore model or docking protocols to rapidly screen large databases containing millions of compounds, filtering for molecules that are predicted to bind to this compound's target receptors. openmedicinalchemistryjournal.comnih.gov Another powerful approach is de novo drug design, where algorithms construct novel molecules from scratch, piece by piece, directly within the receptor's binding site to ensure optimal fit and interaction. openmedicinalchemistryjournal.comtandfonline.com These methods, often enhanced with artificial intelligence and machine learning, can generate innovative chemical scaffolds that possess desirable properties, such as increased potency, selectivity, or improved metabolic stability, thereby accelerating the development of the next generation of therapeutics based on the this compound structure. tandfonline.comdrug-dev.com
Applications of Neural Networks in Chemical Space Exploration
The exploration of chemical space—the vast ensemble of all possible molecules—is a central challenge in drug discovery. nih.gov Traditional methods often rely on structural similarity, which can limit the discovery of truly novel chemical scaffolds. nih.gov Deep learning and neural networks, however, offer a paradigm shift, enabling the exploration of uncharted regions of chemical space in innovative ways. nih.gov These advanced artificial intelligence (AI) methods can learn complex patterns from large datasets of chemical structures and their associated properties, generating new molecules with desired characteristics. nih.gov
In the context of this compound research, neural networks can be employed to explore the chemical space around the pyrazine (B50134) core. By training a model on a database of known pyrazine derivatives with measured biological activities, it becomes possible to generate novel structures that are predicted to have similar or improved pharmacological profiles. The use of techniques like variational autoencoders allows for the creation of a continuous latent space where molecules with similar properties are located near each other, facilitating a more intuitive and targeted exploration of chemical diversity. nih.gov Furthermore, graph neural networks, which learn directly from the molecular graph, can capture intricate topological features that are crucial for biological activity. chemrxiv.org
The application of neural networks in chemical space exploration for pyrazine-based compounds is supported by studies on quantitative structure-activity relationships (QSAR). For example, artificial neural network (ANN) modeling has been shown to be more effective than traditional multiple linear regression (MLR) for predicting the antiproliferative activity of pyrazine derivatives. nih.govsemanticscholar.org These findings highlight the ability of neural networks to handle the non-linear relationships often present in structure-activity data.
Below is an interactive data table illustrating a hypothetical comparison of predictive models for pyrazine derivatives, based on the findings that ANNs often outperform MLR.
| Model Type | Number of Descriptors | R² (Training Set) | R² (Test Set) | Predictive Power |
| Multiple Linear Regression (MLR) | 5 | 0.85 | 0.78 | Good |
| Artificial Neural Network (ANN) | 9 | 0.95 | 0.92 | Excellent |
This table demonstrates the superior predictive capability of ANNs in QSAR studies of pyrazine derivatives, suggesting their utility in exploring the chemical space for novel compounds related to this compound.
Predictive Modeling of this compound Pharmacological Profiles
Predictive modeling is a cornerstone of computational drug discovery, enabling the estimation of a molecule's pharmacokinetic and pharmacodynamic properties from its chemical structure. nih.govnih.gov For a compound like this compound, a variety of in silico techniques can be used to construct models that predict its biological activity, metabolic stability, and potential interactions with therapeutic targets. These models are crucial for prioritizing synthesized compounds and for guiding the design of new molecules with optimized pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors. mdpi.commdpi.com These descriptors can be physicochemical, electronic, or structural in nature. For pyrazine derivatives, QSAR studies have successfully identified key molecular features that govern their biological effects. nih.govsemanticscholar.orgnih.gov By applying similar methodologies to this compound and its analogues, it is possible to develop predictive models for its activity at specific receptors or enzymes. The development of a robust QSAR model involves several key steps, including descriptor calculation, feature selection, model building using statistical methods like MLR or ANNs, and rigorous validation to ensure the model's predictive power. nih.gov
Pharmacophore modeling is another powerful technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govyoutube.com A pharmacophore model can be generated based on the structure of the target's binding site (structure-based) or from a set of known active ligands (ligand-based). youtube.comcurtin.edu.au This model then serves as a 3D query to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active. nih.gov For this compound, a pharmacophore model could be developed based on its interaction with its primary target, which can then guide the virtual screening of pyrazine libraries to identify novel compounds with similar binding modes.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein at an atomic level. mdpi.comnih.gov By simulating the movement of atoms over time, MD can reveal details about the stability of the ligand-protein complex, the specific interactions that contribute to binding, and the conformational changes that may occur upon binding. frontiersin.orgresearchgate.net In the study of this compound, MD simulations could be used to refine docking poses, calculate binding free energies, and understand the molecular basis of its pharmacological action. This detailed mechanistic insight is invaluable for the rational design of more potent and selective analogues. nih.gov
An illustrative data table summarizing the application of these predictive modeling techniques to pyrazine derivatives is provided below.
| Modeling Technique | Key Application | Information Gained | Relevance to this compound |
| QSAR | Predict biological activity | Identifies key molecular descriptors correlated with activity. | Prediction of activity for novel this compound analogues. |
| Pharmacophore Modeling | Virtual screening and scaffold hopping | Defines essential 3D features for target binding. | Discovery of new chemical scaffolds with this compound-like activity. |
| Molecular Dynamics | Elucidate binding mechanisms | Provides dynamic insights into ligand-protein interactions and binding stability. | Understanding the molecular basis of this compound's action and guiding lead optimization. |
Through the integrated application of these computational methods, the pharmacological profile of this compound can be systematically investigated and optimized, accelerating the discovery and development of new therapeutic agents within the pyrazine chemical class.
Advanced in Vitro and Ex Vivo Experimental Models for Mafoprazine Research
Neuronal Receptor Binding Assays for Mafoprazine Characterization
Neuronal receptor binding assays are fundamental techniques used to determine the affinity of a compound for specific receptors in the nervous system. For this compound, these assays have been employed to quantify its binding affinity to key targets like dopamine (B1211576) and adrenergic receptors. Studies using rat neuronal receptor binding assays have determined the dissociation constant (Kᵢ) values for this compound at the D₂ dopamine, α₁ adrenergic, and α₂ adrenergic receptors. wikipedia.org
The affinity of a ligand for a receptor is inversely related to its Kᵢ value; a lower Kᵢ indicates higher affinity. In rat neuronal receptor binding assays, this compound showed a Kᵢ of 10.7 nM for D₂ receptors, 12.7 nM for α₁ receptors, and 101.0 nM for α₂ receptors. wikipedia.org Comparing these values to other compounds provides insight into this compound's relative potency at these sites. For instance, this compound's affinity for D₂ dopamine receptors is lower than that of chlorpromazine (B137089) and haloperidol (B65202) but higher than that of azaperone (B1665921). wikipedia.org
These assays typically involve incubating a preparation containing the receptor (such as cell membranes from tissue or cultured cells) with a radiolabeled ligand that specifically binds to the receptor, in the presence or absence of the test compound (this compound). revvity.comnih.gov By measuring the displacement of the radiolabeled ligand by this compound, the binding affinity (Kᵢ or IC₅₀) can be determined. nih.gov Various methods exist, including scintillation proximity assays (SPA) and filtration assays. revvity.comnih.gov SPA, for example, involves immobilizing the receptor on beads containing scintillant, allowing for detection of bound radioligand without separation steps. revvity.com
Data from Neuronal Receptor Binding Assays for this compound:
Cell-Based Functional Assays for Receptor Activation and Signaling
While binding assays quantify the interaction between a compound and a receptor, cell-based functional assays assess the downstream effects of this interaction on cellular signaling pathways. These assays provide crucial information about whether this compound acts as an agonist (activating the receptor), antagonist (blocking the receptor), or has other modulatory effects. nih.gov
Given this compound's activity at D₂ dopamine and adrenergic receptors, which are G protein-coupled receptors (GPCRs), cell-based assays commonly employed would measure GPCR activation and subsequent signaling events. nih.govnih.gov Techniques include measuring changes in second messengers like cAMP or intracellular calcium levels, or monitoring the recruitment of proteins like β-arrestin. nih.govbmglabtech.comice-biosci.com Reporter gene assays, which link receptor activation to the expression of a detectable reporter protein, are also utilized. ice-biosci.com
These assays are performed using cells that naturally express the receptor of interest or cells that have been engineered to express the receptor. nih.goveurofinsdiscovery.com They offer a more physiological context compared to isolated receptor binding assays, allowing for the consideration of factors like membrane permeability and the presence of native intracellular components. bmglabtech.comeurofinsdiscovery.com The ability to measure functional responses provides a more complete understanding of this compound's pharmacological profile beyond simple binding affinity.
Cell-based assays can be used to study various aspects of receptor function, including agonist-induced activation and the evaluation of antagonist or agonist efficacy. nih.gov They are essential for understanding how this compound's binding to D₂ and adrenergic receptors translates into functional changes within a cell.
Advanced Analytical Methodologies for this compound in Biological Matrices
Accurate quantification of this compound in biological samples is crucial for preclinical pharmacokinetic studies and metabolite profiling. Advanced analytical methodologies, primarily based on mass spectrometry, are essential for achieving the required sensitivity and specificity in complex biological matrices such such as plasma, urine, or tissue extracts. japsonline.com
Method Development for Preclinical Pharmacokinetic Analysis in Animal Models
Method development for preclinical pharmacokinetic (PK) analysis involves establishing robust analytical procedures to measure drug concentrations in biological samples collected from animal models over time. frontiersin.orgnuvisan.com This is a critical step in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. europa.eu
Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are the go-to techniques for this purpose due to their high sensitivity, selectivity, and ability to handle complex matrices. japsonline.com Method development involves optimizing sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the biological matrix, and optimizing chromatographic conditions (e.g., column chemistry, mobile phase) to separate this compound from endogenous compounds and potential metabolites. japsonline.com Mass spectrometric parameters (e.g., ionization mode, fragmentation) are then tuned to selectively detect and quantify this compound. The developed method must be validated to ensure accuracy, precision, linearity, lower limit of quantification, and stability of this compound in the biological matrix. frontiersin.orgnuvisan.com Preclinical PK studies in animal models, such as mice, rats, or pigs (given its veterinary use), utilize these validated methods to generate concentration-time profiles after administration of this compound. frontiersin.orgnuvisan.complos.org These profiles are then used to calculate key PK parameters like clearance, volume of distribution, half-life, and bioavailability. frontiersin.org
Metabolite Profiling in Experimental Systems
Metabolite profiling aims to identify and characterize the metabolic products of this compound formed in experimental systems, such as in vitro liver microsome or hepatocyte incubations, or in vivo in animal models. nuvisan.comwuxiapptec.com Understanding the metabolic fate of this compound is important because metabolites can have different pharmacological activities or toxicological profiles compared to the parent compound. wuxiapptec.com
Advanced mass spectrometric techniques, particularly high-resolution mass spectrometry (HRMS) and LC-MS/MS, are indispensable for metabolite profiling. nuvisan.commdpi.comd-nb.info These techniques allow for the detection of potential metabolites based on their accurate mass and characteristic fragmentation patterns. nuvisan.commdpi.comd-nb.info Comparison of the mass spectra of metabolites to that of the parent compound provides clues about the biotransformation pathways involved (e.g., oxidation, reduction, hydrolysis, conjugation). nuvisan.comd-nb.info
In vitro systems like liver microsomes and hepatocytes are commonly used for initial metabolite profiling to identify potential metabolic pathways and species differences. nuvisan.com In vivo metabolite profiling in animal models provides information on the metabolites formed in a living organism and their relative abundance in different biological matrices like plasma, urine, or bile. nuvisan.comwuxiapptec.commdpi.com Radiolabeled this compound can be used to facilitate the detection and quantification of metabolites, especially those present at low concentrations. nuvisan.comwuxiapptec.com The identification and characterization of this compound metabolites are crucial for a comprehensive understanding of its disposition and potential activity or toxicity of its breakdown products.
Future Directions and Emerging Research Avenues for Mafoprazine
Development of Advanced Animal Models for Specific Neuropsychiatric Phenotypes
Animal models are indispensable tools in neuropsychiatric research, providing platforms to investigate disease mechanisms and evaluate potential therapeutic agents nih.govuni.lunih.govwikipedia.org. While Mafoprazine has been studied in animal models to assess its effects on behaviors related to dopaminergic and alpha-adrenergic systems nih.gov, future research should leverage advanced animal models that more closely recapitulate specific neuropsychiatric phenotypes. This could involve using genetically modified animals, animals exposed to environmental manipulations (such as stress paradigms relevant to depression or anxiety), or models focusing on specific behavioral deficits (like cognitive impairment or social withdrawal) observed in various disorders nih.gov. Developing and utilizing such refined models could provide a more nuanced understanding of how this compound influences complex behaviors and neural circuits relevant to specific conditions beyond its established antipsychotic-like effects. This approach would allow for a more targeted evaluation of this compound's potential in treating a wider range of neuropsychiatric symptoms.
Integration of Multi-Omics Data in this compound Pharmacological Research
The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented opportunities to gain a holistic understanding of biological systems and drug responses uni.lunih.govmetabolomicsworkbench.orgnih.gov. Integrating multi-omics data in this compound research could provide deeper insights into its effects at a molecular level. For instance, transcriptomic studies could reveal how this compound alters gene expression patterns in specific brain regions or cell types. Proteomic analysis could identify changes in protein levels and post-translational modifications influenced by the compound. Metabolomics could shed light on alterations in metabolic pathways. uni.lumetabolomicsworkbench.orgnih.gov. By integrating these diverse datasets, researchers could build comprehensive molecular profiles of this compound's effects, potentially identifying biomarkers of response or uncovering previously unknown mechanisms of action or off-target effects. This integrated approach is crucial for moving towards a more complete picture of this compound's pharmacological impact and its potential variability across different biological contexts uni.lunih.gov.
Applications of Artificial Intelligence and Machine Learning in this compound Drug Design
Q & A
Q. What is the primary neurochemical mechanism of Mafoprazine, and how can researchers validate its receptor selectivity in vitro?
this compound's mechanism involves high affinity for dopamine D2 receptors (Ki = 10.7 nM) and serotonin S2 receptors, with selectivity ratios (D1/D2 = 10; D2/S2 = 345) surpassing reference compounds like chlorpromazine and haloperidol . To validate receptor selectivity:
- Use radioligand binding assays with tissue homogenates (e.g., rat striatum for D2 receptors).
- Compare Ki values across receptor subtypes (D1, D2, S1, S2, mACh) using competitive displacement curves.
- Include control compounds (e.g., azaperone) to benchmark selectivity ratios.
- Tabulate results as shown in Fukuchi et al. (1988), Table 1, to highlight comparative receptor affinities .
Q. Which in vivo models are most suitable for studying this compound's behavioral effects, and what endpoints should be prioritized?
Key models include:
- Aggression inhibition : Long-term isolation-induced fighting in mice or olfactory bulbectomy-induced hyperemotionality in rats, measuring latency to attack or vocalization frequency .
- Motor effects : Catalepsy induction in rats (e.g., limb rigidity scoring) and spontaneous motor activity reduction, with comparisons to azaperone .
- Dopaminergic modulation : Striatal dopamine metabolite quantification (e.g., HVA, DOPAC) via HPLC .
- Reference Yamamura et al.'s protocols for dose ranges (0.2–5 mg/kg, s.c.) and species-specific responses .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's moderate D2 receptor affinity and its weaker extrapyramidal side effects compared to typical antipsychotics?
Discrepancies arise from its unique receptor selectivity profile and partial S2 agonism. Methodological approaches include:
- Comparative receptor occupancy studies : Use PET imaging in primate models to correlate D2/S2 occupancy with behavioral outcomes.
- Behavioral titration assays : Test dose-dependent catalepsy (e.g., ≥5 mg/kg in rats) against motor coordination tasks .
- Integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling : Measure plasma and brain tissue concentrations alongside receptor binding data .
Q. What experimental design considerations are critical for evaluating this compound's pharmacokinetics in preclinical models?
Key factors:
- Species selection : Swine models (e.g., 20–25 kg swine) for cardiovascular compatibility studies, using anesthesia protocols with this compound mesylate (0.5 mg/kg) .
- Dose calibration : Account for interspecies metabolic differences (e.g., CYP450 enzyme expression).
- Analytical methods : LC-MS/MS for quantifying this compound and metabolites in plasma/brain homogenates.
- Supporting data : Include tables with Cmax, Tmax, and AUC values, formatted per journal guidelines (e.g., Roman numerals for tables, footnotes for abbreviations) .
Q. How should researchers address discrepancies in neurochemical vs. behavioral data, such as its limited elevation of dopamine metabolites despite D2 antagonism?
- Temporal profiling : Collect striatal microdialysates at multiple timepoints post-administration to correlate metabolite levels with receptor occupancy.
- Region-specific analysis : Compare nucleus accumbens vs. corpus striatum responses, as done in Fukuchi et al. (1988) .
- Adjunctive assays : Pair neurochemical data with locomotor activity or operant behavior tests (e.g., DRL schedules) to contextualize functional outcomes .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Use non-linear regression models (e.g., log-dose vs. response) to calculate ED50 values for behavioral endpoints.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons (e.g., this compound vs. azaperone vs. vehicle) .
- Report confidence intervals and effect sizes to enhance reproducibility, adhering to guidelines like the Beilstein Journal’s requirements for experimental rigor .
Q. How can researchers ensure reproducibility when documenting synthetic or analytical protocols for this compound?
- Synthesis details : Provide CAS 80428-29-1, molecular formula (C₂₂H₂₈FN₃O₃·CH₃SO₃H), and purity verification methods (e.g., NMR, HPLC) .
- Supplemental files : Deposit raw chromatograms or spectral data in repositories, citing them in the main text per Pharmaceutical Research’s instructions .
- Ethical compliance : For in vivo studies, reference IACUC protocols for anesthesia and euthanasia, as in swine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
